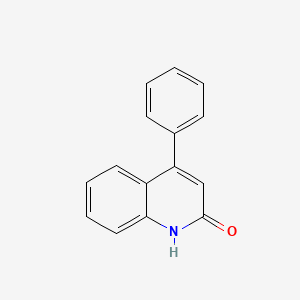

4-Phenyl-quinolin-2-ol

Descripción general

Descripción

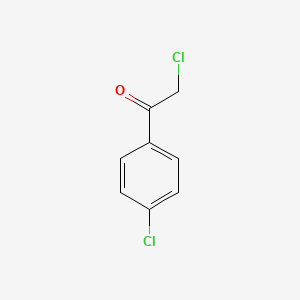

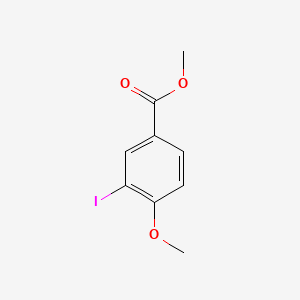

4-Phenyl-quinolin-2-ol is a compound with the molecular formula C15H11NO . It is also known by other names such as 4-phenyl-1H-quinolin-2-one and 3-Deoxyviridicatin .

Synthesis Analysis

The synthesis of quinoline compounds has been a subject of interest in the field of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The crystal structure of 4-phenylquinolin-2-(1H)-one has been determined by X-ray diffraction . The compound crystallizes in the orthorhombic crystal system (space group Pbca) with the unit cell parameters a = 7.382 (2) Å, b = 21.795 (3) Å, c = 14.066 (5) Å, and Z = 8 .Chemical Reactions Analysis

Quinoline compounds have been synthesized using various methods, including microwave, clay or other catalysts, one-pot reaction, solvent-free reaction conditions, ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 221.084063974 g/mol . The topological polar surface area is 29.1 Ų .Aplicaciones Científicas De Investigación

Antituberculosis Activity

4-Phenyl-quinolin-2-ol derivatives have been synthesized and identified as compounds with potential antituberculosis activity. One specific compound, N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine, demonstrated significant inhibitory effects on the immunostimulatory effect of oligodeoxynucleotides with a CpG-motif, suggesting its potential in controlling immunological responses related to tuberculosis (Strekowski et al., 2003).

Anticancer Potential

The synthesis and evaluation of this compound derivatives have also shown promising results as potential anticancer agents. Various derivatives have been synthesized and tested for their anticancer activity against different cancer cell lines. Some of these compounds exhibited promising anticancer activity, suggesting the potential of this compound derivatives in cancer therapy (Desai et al., 2017).

Antiplatelet and Antileukotrienic Activities

The synthesis of specific this compound derivatives has led to the discovery of new potential antileukotrienic drugs. These compounds have demonstrated significant antiplatelet activity and the potential to inhibit leukotriene-induced platelet aggregation, indicating their potential in treating diseases related to platelet aggregation and leukotriene activity (Jampílek et al., 2004).

Apoptosis Induction and Cancer Cell Growth Inhibition

This compound derivatives have also been found to induce apoptosis in cancer cells and inhibit cancer cell growth. These compounds have shown potent activity in cell-based assays, indicating their potential as effective chemotherapeutic agents (Zhang et al., 2008).

Mecanismo De Acción

Target of Action

Quinoline derivatives have been found to have a wide range of biological targets due to their versatile applications in medicinal chemistry . For instance, some quinoline derivatives have shown selectivity in binding to the estrogen receptor β (ER β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .

Mode of Action

It’s known that quinoline derivatives can interact with their targets in various ways, leading to different biological effects . For example, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .

Biochemical Pathways

Quinoline derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities . For instance, some quinoline derivatives have been found to have antimitotic properties, affecting cell division and growth .

Pharmacokinetics

Risks of drug-drug interactions and ames toxicity (mutagenic) were detected .

Result of Action

Quinoline derivatives have been found to have a wide range of biological effects, including antimalarial, antimicrobial, antiviral, and anticancer activities .

Action Environment

It’s known that the synthesis and functionalization of quinoline derivatives can be influenced by various factors, including the use of transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Direcciones Futuras

Quinoline and its structural congeners are versatile chemical entities that are ubiquitously present as core structures of pharmaceuticals, agrochemicals, and functional organic materials . The discovery of new and better drugs from the original naturally occurring quinoline and quinazoline alkaloids is a potential future direction .

Análisis Bioquímico

Biochemical Properties

4-Phenyl-quinolin-2-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help in modulating the levels of reactive oxygen species within cells, thereby protecting them from oxidative damage. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on various cellular processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play a pivotal role in regulating cell growth, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects of this compound on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its therapeutic use.

Propiedades

IUPAC Name |

4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQNVNSIRYIHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207264 | |

| Record name | 3-Deoxyviridicatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5855-57-2 | |

| Record name | 3-Deoxyviridicatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyviridicatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexanol, 1-[(phenylthio)methyl]-](/img/structure/B1362575.png)

![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1362576.png)

![6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B1362577.png)